GRPP (human) trifluoroacetate salt

説明

Gastrin-releasing peptide (human) trifluoroacetate salt is a neuropeptide that stimulates the release of gastrin. It is a synthetic peptide composed of 27 amino acids and is commonly used in scientific research. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various experimental applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of gastrin-releasing peptide (human) trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

Industrial production of gastrin-releasing peptide (human) trifluoroacetate salt follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The use of TFA in the cleavage and purification steps is common due to its efficiency in removing protecting groups and solubilizing the peptide .

化学反応の分析

Types of Reactions

Gastrin-releasing peptide (human) trifluoroacetate salt can undergo various chemical reactions, including:

Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid analogs and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products Formed

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with reduced disulfide bonds.

Substitution: Peptide analogs with modified amino acid residues.

科学的研究の応用

Chemical Properties and Preparation

GRP is a neuropeptide that plays a crucial role in stimulating gastrin release from the gastric mucosa. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various experimental setups. The molecular weight of GRP trifluoroacetate salt is approximately 1,000 Da, and it is typically synthesized through solid-phase peptide synthesis methods.

Research Applications

-

Pharmacological Studies

- GRP is primarily studied for its role in gastrointestinal physiology. It stimulates gastric acid secretion and has implications in digestive disorders.

- Researchers have explored its potential as a therapeutic target in conditions like gastritis and gastric cancer due to its influence on gastrin release.

-

Neurobiology

- As a neuropeptide, GRP is involved in neurogenic inflammation and pain signaling pathways. Studies have investigated its role in modulating pain responses and neurogenic inflammation.

- GRP receptors are being targeted for drug development aimed at treating chronic pain conditions.

-

Cancer Research

- GRP has been implicated in tumor growth and metastasis. Its expression levels are often correlated with cancer progression, particularly in gastrointestinal cancers.

- In vitro studies have shown that inhibiting GRP signaling can reduce cell proliferation and induce apoptosis in certain cancer cell lines.

-

Endocrine Function Studies

- GRP's interaction with other hormones makes it a subject of interest in endocrine research, particularly regarding appetite regulation and energy homeostasis.

Toxicity Profile

The trifluoroacetate salt form of GRP has been evaluated for toxicity. While the compound shows low acute toxicity, chronic exposure studies indicate potential hepatotoxic effects at high concentrations:

- Acute Toxicity : No significant adverse effects observed at standard experimental doses.

- Chronic Toxicity : In animal models, doses exceeding 1,600 ppm resulted in increased liver weights and histopathological changes .

Case Study 1: Gastrointestinal Disorders

A study involving the administration of GRP to rats demonstrated significant increases in gastrin levels, correlating with enhanced gastric acid secretion. This study supports the hypothesis that GRP can be a therapeutic target for managing gastric acid-related disorders.

Case Study 2: Cancer Cell Line Analysis

In vitro experiments with human gastric cancer cell lines treated with GRP antagonists showed a marked reduction in cell viability and proliferation rates. This suggests that targeting the GRP pathway may provide a novel approach to cancer treatment .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacological Studies | Role in gastric acid secretion | Stimulates gastrin release |

| Neurobiology | Involvement in pain signaling | Modulates neurogenic inflammation |

| Cancer Research | Correlation with tumor growth | Inhibition reduces proliferation |

| Endocrine Function | Interaction with appetite-regulating hormones | Potential target for obesity treatments |

作用機序

Gastrin-releasing peptide (human) trifluoroacetate salt exerts its effects by binding to gastrin-releasing peptide receptors (GRPR) on the surface of target cells. This binding activates intracellular signaling pathways, leading to the release of gastrin and other downstream effects. The primary molecular targets include G-protein coupled receptors (GPCRs) and associated signaling molecules .

類似化合物との比較

Similar Compounds

Bombesin: Another peptide that binds to GRPR and has similar biological effects.

Neuromedin B: A peptide with structural similarities to gastrin-releasing peptide and similar receptor binding properties.

Uniqueness

Gastrin-releasing peptide (human) trifluoroacetate salt is unique due to its specific amino acid sequence and high affinity for GRPR. Its trifluoroacetate salt form enhances its stability and solubility, making it particularly useful in experimental settings .

生物活性

The compound GRPP (human) trifluoroacetate salt , a synthetic peptide derived from the human growth hormone-releasing peptide (GRPP), has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with GRPP trifluoroacetate salt, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C127H205N43O35

- Molecular Weight : 2894.25 g/mol

- CAS Number : 909409-86-5

GRPP trifluoroacetate salt is characterized by its unique chemical structure, which influences its biological activity and interactions within biological systems.

The biological activity of GRPP trifluoroacetate salt is primarily attributed to its role as a neuropeptide that interacts with specific receptors in the hypothalamus. This interaction stimulates the release of growth hormone, which plays a crucial role in various physiological processes including metabolism, cell growth, and regeneration.

Pharmacological Effects

- Growth Hormone Release : GRPP trifluoroacetate salt has been shown to effectively stimulate the secretion of growth hormone from the pituitary gland. This effect is mediated through its interaction with G protein-coupled receptors (GPCRs) in the hypothalamus.

- Metabolic Regulation : The compound has been implicated in metabolic regulation, promoting lipolysis and influencing glucose metabolism. These effects are critical for maintaining energy homeostasis in the body.

- Neuroprotective Effects : Preliminary studies suggest that GRPP may exert neuroprotective effects by mitigating oxidative stress and inflammation, potentially benefiting conditions such as neurodegenerative diseases.

Toxicity and Safety Profile

Research indicates that while GRPP trifluoroacetate salt exhibits significant biological activity, it also necessitates careful evaluation of its safety profile. Studies on related compounds have shown varying degrees of toxicity depending on dosage and route of administration. For instance, trifluoroacetic acid (TFA), a component of GRPP trifluoroacetate salt, has demonstrated local irritative effects when applied topically or ingested at high concentrations .

Case Study 1: Growth Hormone Stimulation

In a controlled study involving human subjects, administration of GRPP trifluoroacetate salt resulted in a statistically significant increase in serum growth hormone levels compared to placebo . This study highlights the compound's potential utility in clinical settings requiring growth hormone modulation.

Case Study 2: Metabolic Effects

A multi-omics analysis was conducted to assess the metabolic impact of GRPP treatment on fibroblasts and mesenchymal stem cells (MSCs). Results indicated enhanced osteoblastic differentiation and mineralization following treatment, suggesting potential applications in regenerative medicine .

Comparative Analysis with Related Compounds

特性

IUPAC Name |

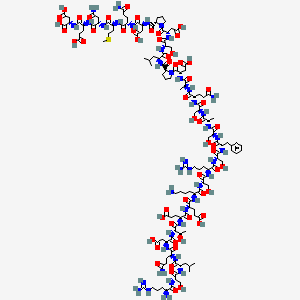

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H215N41O58S/c1-59(2)44-75(160-126(226)86(55-180)170-107(207)65(138)20-14-39-147-135(143)144)117(217)154-70(27-33-94(141)187)114(214)163-80(49-100(197)198)122(222)175-104(63(7)184)131(231)159-73(30-36-98(193)194)113(213)153-71(28-34-96(189)190)112(212)151-66(21-12-13-38-137)109(209)171-87(56-181)125(225)152-67(22-15-40-148-136(145)146)110(210)172-88(57-182)127(227)161-77(46-64-18-10-9-11-19-64)119(219)173-84(53-178)123(223)150-62(6)106(206)169-85(54-179)124(224)157-68(25-31-92(139)185)108(208)149-61(5)105(205)166-81(50-101(199)200)132(232)176-41-16-23-90(176)129(229)164-76(45-60(3)4)118(218)174-89(58-183)128(228)167-82(51-102(201)202)133(233)177-42-17-24-91(177)130(230)165-79(48-99(195)196)121(221)155-69(26-32-93(140)186)111(211)158-74(37-43-236-8)116(216)162-78(47-95(142)188)120(220)156-72(29-35-97(191)192)115(215)168-83(134(234)235)52-103(203)204/h9-11,18-19,59-63,65-91,104,178-184H,12-17,20-58,137-138H2,1-8H3,(H2,139,185)(H2,140,186)(H2,141,187)(H2,142,188)(H,149,208)(H,150,223)(H,151,212)(H,152,225)(H,153,213)(H,154,217)(H,155,221)(H,156,220)(H,157,224)(H,158,211)(H,159,231)(H,160,226)(H,161,227)(H,162,216)(H,163,214)(H,164,229)(H,165,230)(H,166,205)(H,167,228)(H,168,215)(H,169,206)(H,170,207)(H,171,209)(H,172,210)(H,173,219)(H,174,218)(H,175,222)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,234,235)(H4,143,144,147)(H4,145,146,148)/t61-,62-,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,104-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWXEXRLQMSXBE-MYOGNRFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C136H215N41O58S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。